1-[4-(5-Bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone
Description
1-[4-(5-Bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone is a synthetic organic compound that features a brominated isoindoline moiety attached to a phenyl ethanone group
Properties
IUPAC Name |
1-[4-(5-bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c1-11(19)12-3-6-16(7-4-12)18-9-13-2-5-15(17)8-14(13)10-18/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEYBCLDCNGUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone typically involves the bromination of isoindoline derivatives followed by coupling with a phenyl ethanone group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, tetrahydrofuran).
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
1-[4-(5-Bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(5-Bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated isoindoline moiety can enhance binding affinity and selectivity towards certain biological targets, while the ethanone group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
- 1-[4-(5-Chloro-1,3-dihydroisoindol-2-yl)phenyl]ethanone
- 1-[4-(5-Fluoro-1,3-dihydroisoindol-2-yl)phenyl]ethanone
- 1-[4-(5-Methyl-1,3-dihydroisoindol-2-yl)phenyl]ethanone
Comparison: 1-[4-(5-Bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can enhance certain types of interactions, such as halogen bonding. Additionally, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its chloro, fluoro, or methyl analogs.
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